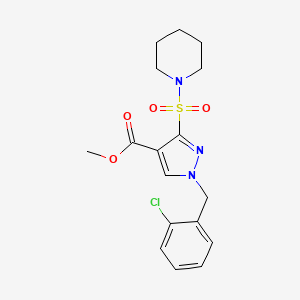

5-Bromo-1-methyl-1H-imidazol-2-amine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

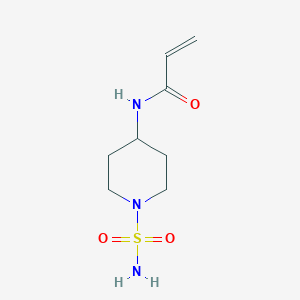

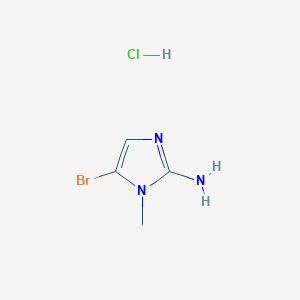

“5-Bromo-1-methyl-1H-imidazol-2-amine hcl” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring substituted at position 1 . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis

Imidazoles are synthesized via methods that form one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 212.48 . The Inchi Code is 1S/C4H6BrN3.ClH/c1-8-3 (5)2-7-4 (8)6;/h2H,1H3, (H2,6,7);1H .科学的研究の応用

Synthesis and Chemical Reactivity

5-Bromo-1-methyl-1H-imidazol-2-amine HCl is involved in various chemical syntheses and reactions, demonstrating its utility in creating complex chemical compounds. For instance, trihaloethyl imidates, which can be derived from compounds similar to this compound, have been identified as excellent reagents for the preparation of amidines under mild conditions. These imidates react with amine nucleophiles either as free-base or the hydrochloride salt in a telescoped process, illustrating the compound's versatility in synthetic chemistry (Caron et al., 2010).

Environmental and Analytical Chemistry

The reactivity of this compound towards CO2 capture demonstrates its potential applications in environmental chemistry. A task-specific ionic liquid formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, a process related to the reactivity of this compound, sequesters CO2 reversibly as a carbamate salt. This ionic liquid operates efficiently for CO2 capture, comparable to commercial amine sequestering agents, without the need for volatility or water, marking significant strides in environmental sustainability efforts (Bates et al., 2002).

Pharmacology and Drug Development

In pharmacology, the structural features of this compound contribute to the synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives via a one-pot, four-component reaction. These derivatives exhibit potential for drug development, indicating the compound's importance in medicinal chemistry. The synthesis showcases the compound's utility in creating pharmacologically active molecules, contributing to the development of new therapeutic agents (Mahdavi et al., 2012).

Molecular Biology and Biochemistry

In molecular biology and biochemistry, derivatives similar to this compound are used in the derivatization of unprotected polynucleotides. This application is crucial for attaching amines to the terminal 5'-phosphate of oligonucleotides or nucleic acids in aqueous solutions, facilitating various biochemical studies and applications, including drug discovery and the study of genetic materials (Chu et al., 1983).

Safety and Hazards

The safety information for “5-Bromo-1-methyl-1H-imidazol-2-amine hcl” includes hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

将来の方向性

The future directions for “5-Bromo-1-methyl-1H-imidazol-2-amine hcl” and other imidazole derivatives are promising. They are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

作用機序

Target of Action

It is known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

特性

IUPAC Name |

5-bromo-1-methylimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-3(5)2-7-4(8)6;/h2H,1H3,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKROIFICWFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![rac-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)